molecular formula C10H5Cl2N3 B2462216 (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 42265-25-8

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2462216
CAS No.: 42265-25-8
M. Wt: 238.07
InChI Key: VYVLXCBTKLOFKO-UHFFFAOYSA-N
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Description

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C10H5Cl2N3 It is known for its unique structure, which includes a dichlorophenyl group and two cyano groups attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 3,5-dichloroaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-Dichloroaniline+MalononitrileThis compound\text{3,5-Dichloroaniline} + \text{Malononitrile} \rightarrow \text{this compound} 3,5-Dichloroaniline+Malononitrile→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (((3,4-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile
  • (((3,5-Dibromophenyl)amino)methylene)methane-1,1-dicarbonitrile
  • (((3,5-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Uniqueness

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of chlorine atoms enhances its electron-withdrawing properties, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-[(3,5-dichloroanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-8-1-9(12)3-10(2-8)15-6-7(4-13)5-14/h1-3,6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLXCBTKLOFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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